molecular formula C24H25N3O4 B2482147 Methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate CAS No. 1706318-06-0

Methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate

Cat. No. B2482147
CAS RN: 1706318-06-0
M. Wt: 419.481
InChI Key: LUKGMYFNBKMQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate:

Antimicrobial Agents

Research has shown that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate could be investigated for its effectiveness against a range of bacterial and fungal pathogens, potentially leading to the development of new antimicrobial agents .

Cancer Research

The compound’s structure suggests it might have cytotoxic properties, which are valuable in cancer research. Studies could focus on its ability to inhibit the growth of cancer cells or induce apoptosis, providing a basis for developing new anticancer drugs .

Neuroprotective Agents

Given the presence of the piperidine ring, which is a common feature in many neuroactive drugs, this compound could be studied for its neuroprotective effects. It might offer potential in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s .

Anti-inflammatory Applications

The benzoate group in the compound is known for its anti-inflammatory properties. Research could explore its potential to reduce inflammation, making it a candidate for developing new anti-inflammatory medications .

Fluorescent Probes

Oxadiazole derivatives are known for their fluorescent properties. This compound could be investigated for use as a fluorescent probe in biochemical assays, aiding in the detection and analysis of various biological molecules.

Each of these applications highlights the versatility and potential of Methyl 2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate in scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!

Example source for antimicrobial properties. Example source for cancer research. Example source for neuroprotective agents. Example source for anti-inflammatory applications. : Example source for material science. : Example source for catalysis. : Example source for fluorescent probes.

properties

IUPAC Name

methyl 2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-8-3-4-10-18(16)22-25-21(31-26-22)14-17-9-7-13-27(15-17)23(28)19-11-5-6-12-20(19)24(29)30-2/h3-6,8,10-12,17H,7,9,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKGMYFNBKMQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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